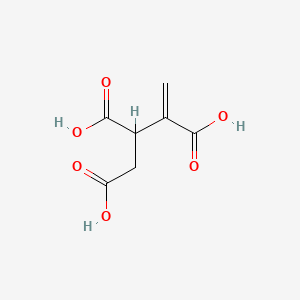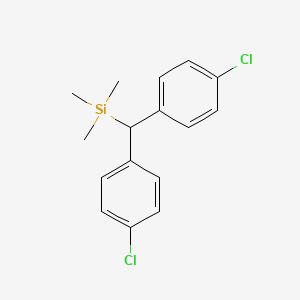
Bis(4-chlorophenyl)methyl-trimethylsilane
描述
Bis(4-chlorophenyl)methyl-trimethylsilane is an organosilicon compound with the molecular formula C16H18Cl2Si. It is characterized by the presence of two 4-chlorophenyl groups attached to a central silicon atom, which is also bonded to a methyl group and three trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-chlorophenyl)methyl-trimethylsilane typically involves the reaction of 4-chlorobenzyl chloride with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
4-chlorobenzyl chloride+trimethylchlorosilanebasethis compound
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices in industrial settings .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of silanes with lower oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed:
Substitution: Formation of various substituted silanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of simpler silanes.
科学研究应用
Bis(4-chlorophenyl)methyl-trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism of action of Bis(4-chlorophenyl)methyl-trimethylsilane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can engage in coordination with other atoms, facilitating the formation of complex structures. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable silane derivatives .
相似化合物的比较
- Bis(4-chlorophenyl)methyl-dimethylsilane
- Bis(4-chlorophenyl)methyl-ethylsilane
- Bis(4-chlorophenyl)methyl-phenylsilane
Comparison: Bis(4-chlorophenyl)methyl-trimethylsilane is unique due to the presence of three trimethylsilyl groups, which impart greater stability and reactivity compared to its analogs with fewer or different substituents. This compound exhibits distinct chemical behavior, making it more suitable for specific applications in organic synthesis and material science .
属性
IUPAC Name |
bis(4-chlorophenyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2Si/c1-19(2,3)16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJNKEIBSRLNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153125 | |
| Record name | Silane, bis((4-chlorophenyl)methyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121043-50-3 | |
| Record name | Silane, bis((4-chlorophenyl)methyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, bis((4-chlorophenyl)methyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


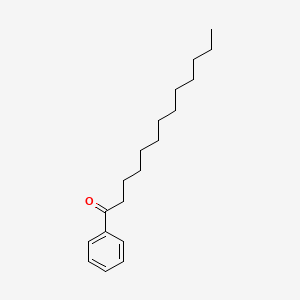
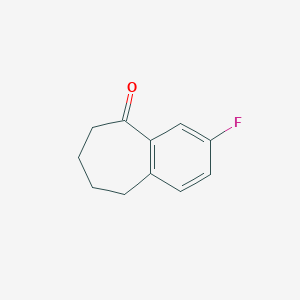
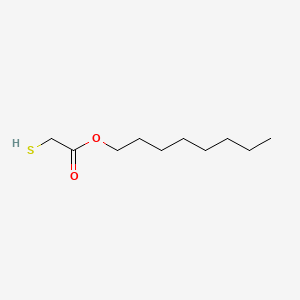
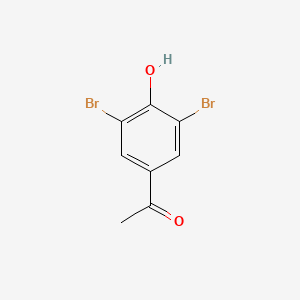

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)
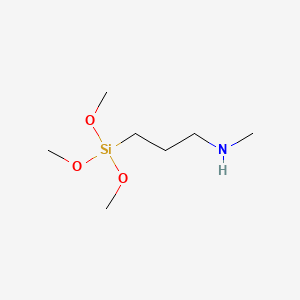
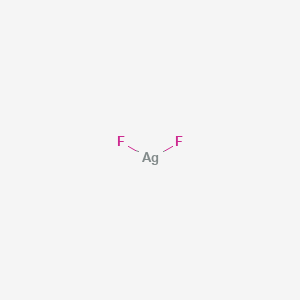
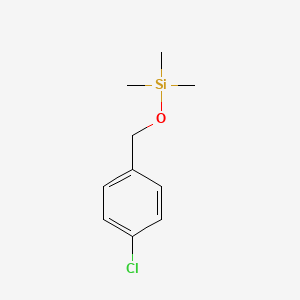
![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)
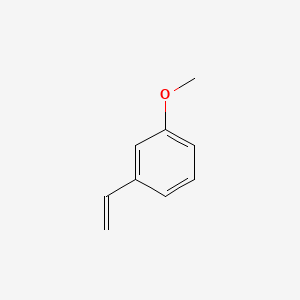
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)
